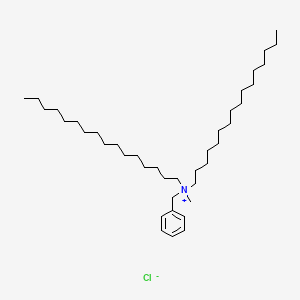
Dicetyl methyl benzyl ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双十六烷基甲基苄基氯化铵是一种季铵化合物,以其表面活性剂和抗菌特性而闻名。由于它能够有效破坏微生物细胞膜,导致细胞死亡,因此广泛应用于各种工业和医疗领域。 该化合物的分子式为C40H76N.Cl ,分子量为606.491 g/mol .
准备方法
合成路线和反应条件: 双十六烷基甲基苄基氯化铵的合成通常涉及双十六烷基甲基叔胺与苄基氯的反应。该过程可以概括如下:
溶解: 将双十六烷基甲基叔胺和苄基氯的混合物溶解在醇溶剂中。
催化: 加入催化剂以促进反应。
回流: 将混合物在75至95°C的温度下,反应压力≤0.18 MPa回流4至6小时。
工业生产方法: 双十六烷基甲基苄基氯化铵的工业生产遵循类似的步骤,但规模更大,并优化条件以最大限度地提高产量和纯度。使用高效催化剂和受控的反应环境可确保产品质量一致。
化学反应分析
反应类型: 双十六烷基甲基苄基氯化铵会发生多种类型的化学反应,包括:
取代反应: 在季铵化合物中很常见,苄基可以被其他官能团取代。
氧化和还原: 这些反应不太常见,但可以在特定条件下发生。
常用试剂和条件:
取代: 通常涉及亲核试剂,如氢氧根离子或其他阴离子。
氧化: 需要强氧化剂,如高锰酸钾。
还原: 涉及还原剂,如氢化铝锂。
主要产物:
取代: 产生各种取代的铵化合物。
氧化: 可能导致形成苄醇或苯甲酸。
还原: 导致形成更简单的胺类.
4. 科研应用
双十六烷基甲基苄基氯化铵在科研领域有着广泛的应用:
化学: 用作有机合成中的相转移催化剂。
生物学: 由于其表面活性剂特性,被用于研究细胞膜动力学。
医学: 作为多种制剂中的消毒剂和防腐剂。
科学研究应用
Dicetyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Acts as a disinfectant and antiseptic in various formulations.
Industry: Utilized in water treatment, textile processing, and as a preservative in personal care products
作用机制
双十六烷基甲基苄基氯化铵的主要作用机制涉及破坏微生物细胞膜。带正电荷的铵基团与细胞膜中带负电荷的成分相互作用,导致渗透性增加,最终导致细胞裂解。 该化合物靶向细菌(如大肠杆菌和结核分枝杆菌)中的磷脂膜和环丙烷支链脂肪酸合酶2 .
类似化合物:
二癸基二甲基氯化铵(DDAC): 另一种具有类似抗菌特性的季铵化合物。
苯扎氯铵: 广泛用作消毒剂和防腐剂。
二甲基二十八烷基氯化铵: 一种具有类似应用的更长链类似物
独特性: 双十六烷基甲基苄基氯化铵因其独特的分子结构而脱颖而出,该结构在疏水和亲水特性之间取得平衡,使其作为表面活性剂和抗菌剂非常有效。
相似化合物的比较
Didecyldimethylammonium Chloride (DDAC): Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with similar applications
Uniqueness: Dicetyl methyl benzyl ammonium chloride stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.
生物活性
Dicetyl methyl benzyl ammonium chloride, a member of the quaternary ammonium compounds (QACs), is widely recognized for its antimicrobial properties. This compound is often utilized in various applications, including disinfectants and antiseptics. Understanding its biological activity is crucial for assessing its safety and efficacy in both environmental and clinical settings.
Chemical Structure and Properties
This compound features a cationic structure that allows it to interact effectively with microbial cell membranes. The general formula can be represented as:
This compound exhibits hydrophobic characteristics due to its long alkyl chains, which play a significant role in its antimicrobial efficacy.
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism involves:
- Membrane Disruption : The compound binds to phospholipids and proteins in microbial membranes, leading to increased permeability and leakage of cellular contents .
- Inhibition of Enzymatic Activity : It can deactivate critical enzymes involved in metabolic processes, further compromising microbial viability .
Antimicrobial Efficacy
The effectiveness of this compound varies based on the type of microorganisms and their respective resistance mechanisms. Research indicates that:
- Gram-Positive Bacteria : More susceptible due to their simpler cell wall structure.
- Gram-Negative Bacteria : Exhibit higher resistance owing to their outer membrane, which can limit the penetration of the compound .
Comparative Efficacy Table
| Microorganism Type | Efficacy Level | Notes |
|---|---|---|
| Gram-Positive Bacteria | High | Effective at lower concentrations |
| Gram-Negative Bacteria | Moderate | Requires higher concentrations |
| Yeasts | High | Particularly affected by C12 derivatives |
| Fungi | High | Similar susceptibility as yeasts |
Reproductive Toxicity
A study assessing the reproductive toxicity of alkyl dimethyl benzyl ammonium chloride (ADBAC) and didecyl dimethyl ammonium chloride (DDAC) revealed significant findings:
- No Observed Adverse Effect Levels (NOAEL) : For ADBAC, NOAEL was determined at 1,000 ppm for systemic toxicity and 2,000 ppm for reproductive toxicity .
- Clinical Signs : Observations included decreased body weights and food consumption in high-dose groups, indicating potential adverse effects on growth and development .
Environmental Impact
Research has shown that QACs like this compound can disrupt beneficial microbiota in ecosystems. For instance, studies on honeybees indicated that exposure to dodecyl dimethyl benzyl ammonium chloride (DDBAC) led to:
- Midgut Damage : Histopathological changes were observed in midgut tissues.
- Microbiome Disruption : Significant reductions in beneficial gut microbiota were noted, impacting overall health and function .
Case Studies
- Honeybee Study :
- Reproductive Study in Rats :
属性
CAS 编号 |
38618-39-2 |
|---|---|
分子式 |
C40H76ClN |
分子量 |
606.5 g/mol |
IUPAC 名称 |
benzyl-dihexadecyl-methylazanium;chloride |
InChI |
InChI=1S/C40H76N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-33-37-41(3,39-40-35-31-30-32-36-40)38-34-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32,35-36H,4-29,33-34,37-39H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
NBPIESHSZVPURH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















